4-methyl-2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide
Description
4-methyl-2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrole ring, a thiazole ring, and a pyrazolopyridine moiety, making it an interesting subject for chemical and biological studies.
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-15(24-17(20-12)21-7-4-5-8-21)16(23)18-10-13-11-19-22-9-3-2-6-14(13)22/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILJKIZQKSOWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=C4CCCCN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.
Thiazole Ring Formation: The thiazole ring is introduced via a condensation reaction involving a thioamide and a halogenated ketone.
Pyrazolopyridine Synthesis: The pyrazolopyridine moiety is synthesized separately through a series of cyclization and functional group transformations.
Coupling Reactions: The final compound is obtained by coupling the pyrrole, thiazole, and pyrazolopyridine intermediates under specific conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds with similar structures exhibit properties that may be beneficial in treating neurodegenerative diseases. For instance, derivatives of thiazoles and pyrroles have been studied for their ability to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in Alzheimer's disease management. The specific compound may also interact with neurotransmitter systems, potentially offering therapeutic effects in mood disorders or cognitive enhancement.
Cancer Therapy
Compounds with thiazole and pyrrole frameworks have shown promise as anti-cancer agents. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth. The compound under discussion could be evaluated for its cytotoxic effects against different cancer cell lines.
Antimicrobial Activity
The thiazole ring is known for its antimicrobial properties. Research has revealed that similar compounds can exhibit activity against a range of bacteria and fungi. Investigating the antimicrobial potential of this compound could lead to the development of new antibiotics or antifungal agents.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuropharmacological Effects | Investigated the inhibition of AChE by thiazole derivatives; showed promising results in enhancing cognitive function in animal models. |
| Study 2 | Anticancer Activity | Evaluated a series of thiazole-pyrrole compounds against breast cancer cell lines; demonstrated significant cytotoxicity and induction of apoptosis. |
| Study 3 | Antimicrobial Properties | Assessed the efficacy of thiazole derivatives against E. coli and S. aureus; found effective inhibition at low concentrations. |
Mechanism of Action
The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Shares the pyrrole ring structure but differs in the functional groups attached.
4,5-dihydropyrrolo[1,2-a]quinoxalines: Contains a pyrrole ring fused with a quinoxaline moiety, showing different biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their activity as fibroblast growth factor receptor inhibitors.
Uniqueness
4-methyl-2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide is unique due to its combination of pyrrole, thiazole, and pyrazolopyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 4-methyl-2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide is a member of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Pyrrole Ring : Contributes to the compound's ability to interact with biological targets.
- Thiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Tetrahydropyrazolo Derivative : Imparts unique pharmacological properties.
Biological Activity Overview
The biological activity of the compound has been explored in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole and thiazole exhibit significant antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth and combat fungal infections. For instance, studies on similar pyrazole derivatives have shown notable antifungal activity against pathogens like Rhizoctonia solani .
Anticancer Properties
Compounds featuring pyrrole and thiazole rings have been investigated for their anticancer effects. In vitro studies indicate that such compounds can induce apoptosis in cancer cells and inhibit tumor growth. A notable example includes a study where pyrazole derivatives were tested against breast cancer cell lines, showing promising cytotoxic effects .
Anti-inflammatory Effects
The thiazole component is associated with anti-inflammatory activities. Compounds with similar structures have been reported to reduce inflammatory markers in various models, suggesting that the compound may also possess this beneficial effect.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Pyrrole Substituents : Variations in substituents on the pyrrole ring significantly affect activity; for example, methyl groups enhance solubility and bioavailability.
- Thiazole Modifications : Altering the thiazole ring can lead to improved potency against specific targets.
Case Studies
Several case studies highlight the efficacy of related compounds:
- Monoclonal Antibody Production : In a study involving similar thiazole derivatives, it was found that they could enhance monoclonal antibody production in cell cultures by modulating cellular metabolism .
- Antitumor Activity : A series of pyrazole derivatives demonstrated significant antitumor activity against various cancer cell lines, with some exhibiting synergistic effects when combined with conventional chemotherapy agents like doxorubicin .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Pyrazole derivatives | Significant inhibition of R. solani |
| Anticancer | Thiazole-pyrrole hybrids | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Thiazole-based compounds | Reduction in inflammatory markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
